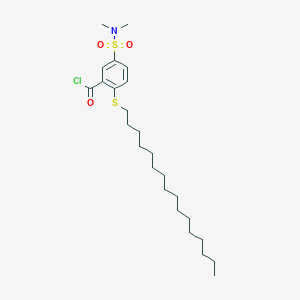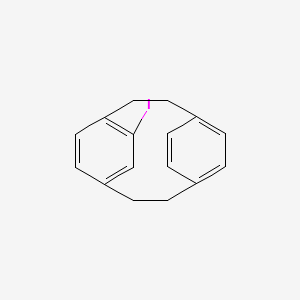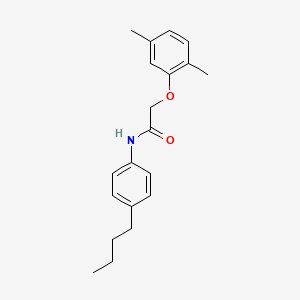
4'-Ethyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethyl-4-dimethylaminoazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and photoswitching properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of 4’-Ethyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Ethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite to convert the azo group to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium dithionite, acidic or basic conditions.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Functionalized azobenzene derivatives.
Applications De Recherche Scientifique
4’-Ethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 4’-Ethyl-4-dimethylaminoazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This process is initiated by the absorption of light, leading to a change in the molecular geometry and electronic distribution. The trans form is more stable, while the cis form is metastable and can revert to the trans form upon thermal relaxation .
Comparaison Avec Des Composés Similaires
- 4-Dimethylaminobenzoic acid ethyl ester
- N,N-Dimethylaniline
- 4-Nitro-4’-dimethylaminoazobenzene
Comparison: 4’-Ethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 4-Dimethylaminobenzoic acid ethyl ester, it has enhanced photoswitching capabilities. Unlike N,N-Dimethylaniline, it exhibits significant color changes upon photoisomerization. Compared to 4-Nitro-4’-dimethylaminoazobenzene, it has a different electronic distribution, affecting its reactivity and applications .
Propriétés
Numéro CAS |
25548-38-3 |
|---|---|
Formule moléculaire |
C16H19N3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |
Clé InChI |
DGQBCKAZUSBZND-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)







![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

